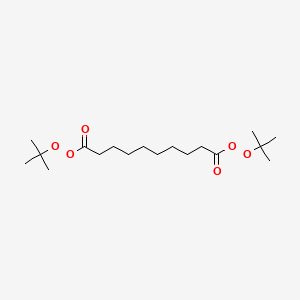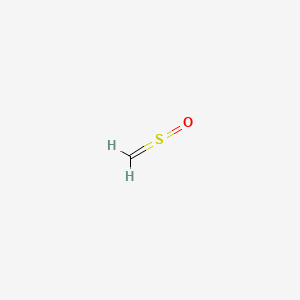
Sulfine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfine, also known as sulfinylmethane or thiocarbonyl S-oxide, is an organic compound with the molecular formula H₂CSO. It is the simplest member of the this compound family, which are characterized by the general structure XY=SO. Despite the International Union of Pure and Applied Chemistry considering the term “this compound” obsolete, it remains widely used in chemical literature .
Preparation Methods
Sulfines can be synthesized through various methods. One common route involves the reaction of sulfinyl halides with hindered bases, similar to ketene synthesis. For instance, syn-propanethial-S-oxide, responsible for the lachrymatory effect of onions, is produced from allicin using this method . Another method involves the oxidation of thiobenzophenone to diphenylsulfine
Chemical Reactions Analysis
Sulfines undergo a variety of chemical reactions, including:
Oxidation: Sulfines can be oxidized to form sulfoxides.
Nucleophilic Attack: Sulfines can be attacked by nucleophiles at either the sulfur or carbon atom, leading to the formation of sulfoxides or new sulfine compounds.
Substitution: Sulfines can participate in substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and bases like hindered amines. The major products formed from these reactions are typically sulfoxides and substituted sulfines.
Scientific Research Applications
Sulfines have several applications in scientific research:
Chemistry: Sulfines are used as intermediates in the synthesis of various organosulfur compounds.
Biology: Sulfines play a role in the study of biological processes involving sulfur compounds.
Medicine: While direct applications in medicine are limited, sulfines are used in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: Sulfines are used in the production of sulfoxides and other sulfur-containing compounds, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of sulfines involves their reactivity towards nucleophiles and oxidizing agents. Sulfines can act as electrophiles, with the sulfur atom being the primary site of nucleophilic attack. This leads to the formation of sulfoxides or other sulfur-containing compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and oxidizing agents used.
Comparison with Similar Compounds
Sulfines are similar to other sulfur-containing compounds such as sulfides, sulfoxides, and sulfones. they are unique in their structure, having a double bond between sulfur and oxygen (S=O) and a carbon-sulfur double bond (C=S). This makes them more reactive than sulfides and sulfoxides, but less stable than sulfones. Similar compounds include:
Sulfides (R-S-R’): Compounds with a single sulfur atom bonded to two carbon atoms.
Sulfoxides (R-S(=O)-R’): Compounds with a sulfur atom bonded to two carbon atoms and an oxygen atom.
Sulfones (R-S(=O)₂-R’): Compounds with a sulfur atom bonded to two carbon atoms and two oxygen atoms.
Sulfines’ unique reactivity and structure make them valuable intermediates in organic synthesis and other chemical processes .
Properties
CAS No. |
40100-16-1 |
|---|---|
Molecular Formula |
CH2OS |
Molecular Weight |
62.09 g/mol |
IUPAC Name |
sulfinylmethane |
InChI |
InChI=1S/CH2OS/c1-3-2/h1H2 |
InChI Key |
IWOKCMBOJXYDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


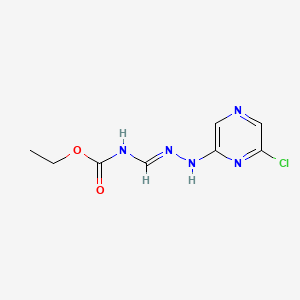
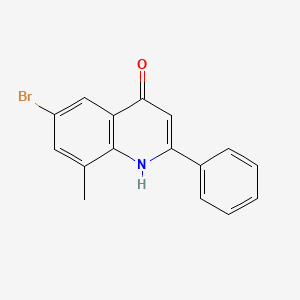
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
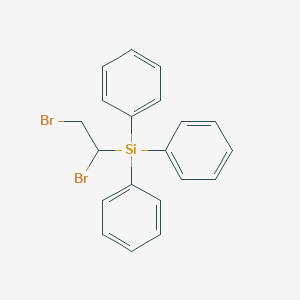
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
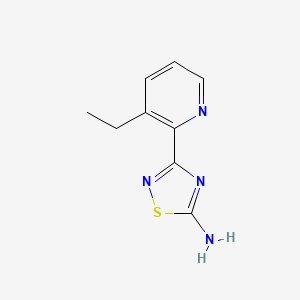

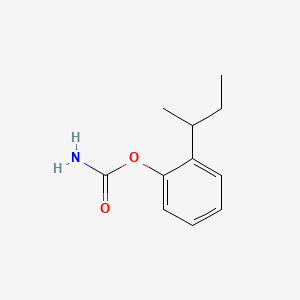
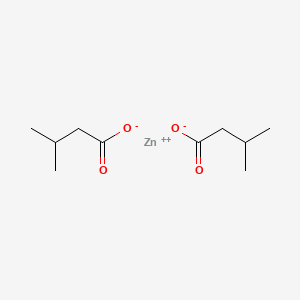



![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
